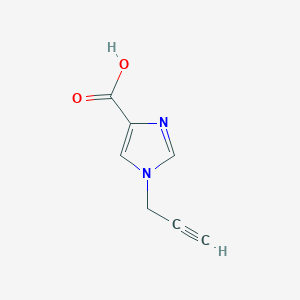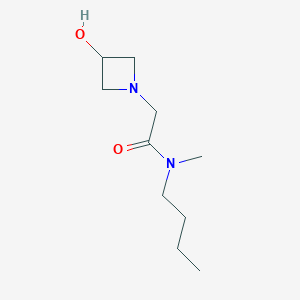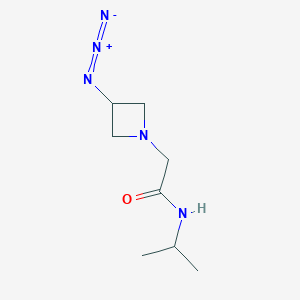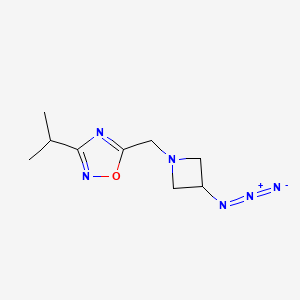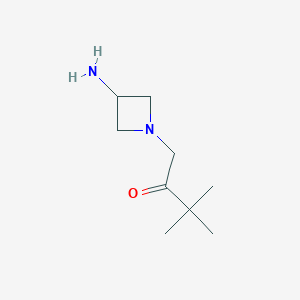
3-Azido-1-(4-methoxybenzyl)azetidine
Descripción general
Descripción
“3-Azido-1-(4-methoxybenzyl)azetidine” is a chemical compound with the empirical formula C11H15NO2 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of “this compound” is 193.24 . The InChI string representation of its structure is 1S/C11H15NO2/c1-13-10-4-2-9(3-5-10)8-14-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3 .Chemical Reactions Analysis
Azetidines, including “this compound”, exhibit unique reactivity due to their considerable ring strain . They are significantly more stable than related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Aplicaciones Científicas De Investigación
Synthesis of Chiral Tetrasubstituted Azetidines
Researchers have developed methods for synthesizing chiral tetrasubstituted azetidines, which include derivatives possessing three chiral centers. These compounds have been prepared from silyl-protected enoldiazoacetates and imido-sulfur ylides via asymmetric cycloaddition, highlighting their potential as valuable intermediates in organic synthesis and pharmaceutical research (Marichev et al., 2019).
Facile Synthesis of Spiro[azetidin-2,3'-quinolin]-2'-ones
Another study presents a straightforward approach for the synthesis of spiro[azetidin-2,3'-quinolin]-2'-ones, showcasing the versatility of azetidine derivatives in constructing complex molecular architectures. This method underscores the utility of azetidine rings in medicinal chemistry and drug development processes (Huang et al., 2016).
Azetidine-Based S1P Receptor Agonists
Azetidine derivatives have also been explored for their potential in treating autoimmune diseases. For example, the discovery of azetidine-based sphingosine-1-phosphate (S1P) receptor agonists demonstrates their application in addressing conditions such as relapsing-remitting multiple sclerosis (RRMS) by selectively modulating S1P1 and S1P5 receptors, thus offering a therapeutic strategy with fewer undesirable effects (Kurata et al., 2017).
Anticancer Thiourea-Azetidine Hybrids
The development of thiourea-azetidine hybrids has shown promise in the discovery of novel antitumor agents. These compounds, evaluated for their in vitro anticancer activity against various human cancer cell lines, highlight the potential of azetidine derivatives in oncological research, providing a basis for further exploration of their therapeutic applications (Parmar et al., 2021).
Sphingosine 1-Phosphate Receptor Agonists in Type 1 Diabetes
The immunomodulatory effects of azetidine derivatives have been explored beyond neurological diseases to include type 1 diabetes mellitus (T1DM). The use of selective S1P receptor agonists based on azetidine structures in preclinical models of T1DM suggests their potential in delaying the onset and progression of autoimmune diseases, illustrating the broad applicability of azetidine derivatives in immunology (Shioya et al., 2021).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Azetidines, the class of compounds that “3-Azido-1-(4-methoxybenzyl)azetidine” belongs to, are often used in the synthesis of pharmaceuticals due to their ability to form stable four-membered rings . The specific targets of “this compound” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of “this compound” would depend on its specific chemical structure and the biological system it interacts with. Azetidines can undergo various chemical reactions, including photocycloaddition reactions , which could potentially influence its mode of action.
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For example, azetidines can undergo thermal decomposition , which could potentially influence its stability and action.
Análisis Bioquímico
Biochemical Properties
3-Azido-1-(4-methoxybenzyl)azetidine plays a significant role in biochemical reactions, particularly in the synthesis of complex molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in radical cascade cyclization reactions, which are catalyzed by copper under photo-induced conditions . These interactions are crucial for the formation of azetidine derivatives, which are valuable in organic synthesis and medicinal chemistry.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. The azido group is particularly reactive, allowing it to participate in click chemistry reactions, which are used to label and track biomolecules in complex biological systems . This reactivity makes it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that azetidines, including this compound, can undergo ring-opening reactions, leading to the formation of various products . These reactions can impact the compound’s efficacy and safety in long-term applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways. At higher doses, it may cause toxic or adverse effects. The threshold effects and toxicity levels are important considerations for its use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells . Understanding these pathways is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficiency of transport and distribution can impact the compound’s effectiveness and safety in various applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its use in research and therapy.
Propiedades
IUPAC Name |
3-azido-1-[(4-methoxyphenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-16-11-4-2-9(3-5-11)6-15-7-10(8-15)13-14-12/h2-5,10H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVZZPIRRMJNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


